(2-Bromo-4-chlorophenyl)methanesulfonamide
CAS No.: 1423031-31-5
Cat. No.: VC4506261
Molecular Formula: C7H7BrClNO2S
Molecular Weight: 284.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423031-31-5 |
|---|---|
| Molecular Formula | C7H7BrClNO2S |
| Molecular Weight | 284.55 |
| IUPAC Name | (2-bromo-4-chlorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
| Standard InChI Key | YTMAKWLPKMJEEF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of (2-Bromo-4-chlorophenyl)methanesulfonamide consists of a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 4. A methanesulfonamide group (-SO₂NH₂) is attached to the benzene ring via a methylene bridge (-CH₂-). This arrangement creates a planar aromatic system with electron-withdrawing substituents that influence the compound’s electronic distribution and reactivity.
Key Structural Features:
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Halogen Substituents: The bromine and chlorine atoms introduce steric bulk and electronic effects, enhancing binding affinity in biological systems through halogen bonding .
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Sulfonamide Group: The -SO₂NH₂ moiety facilitates hydrogen bonding with proteins or enzymes, a critical feature for inhibitory activity .
Physicochemical Properties
The compound’s physicochemical profile is critical for its solubility, stability, and bioavailability:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 284.55 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Low in aqueous media | |
| LogP (Partition Coefficient) | ~3.0 (estimated) |
The low aqueous solubility is attributed to the hydrophobic halogenated phenyl ring, while the sulfonamide group marginally improves polarity.
Synthesis and Production
Synthetic Pathways
(2-Bromo-4-chlorophenyl)methanesulfonamide is typically synthesized via sulfonylation of a pre-halogenated aniline derivative. A common route involves:
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Bromination and Chlorination: 4-Chloroaniline is brominated at the 2-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .
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Sulfonylation: The resulting 2-bromo-4-chloroaniline reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide .
Reaction Scheme:
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Key parameters include:
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Solvent: Dichloromethane or ethyl acetate for optimal reagent solubility.
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Stoichiometry: A 1:1 molar ratio of aniline to MsCl prevents over-sulfonylation .
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom at position 2 is highly reactive toward nucleophilic aromatic substitution (SNAr). For example:
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Amination: Reacting with amines (e.g., piperidine) yields 2-amino-4-chlorophenyl derivatives .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces biaryl structures, expanding applications in drug discovery .
Hydrogen Bonding and Halogen Bonding
The sulfonamide group acts as a hydrogen bond donor/acceptor, while bromine participates in halogen bonding with electron-rich residues in proteins . These interactions are critical for the compound’s bioactivity.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing:
Organic Synthesis
As a building block for:
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Polymer Precursors: Functionalized monomers for conductive polymers.
Comparison with Structural Analogs
| Compound | Substituents | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| (2-Bromo-4-fluorophenyl)methanesulfonamide | 2-Br, 4-F | 80 nM (CA-IX) | 2.8 |
| N-(4-Bromophenyl)methanesulfonamide | 4-Br | 200 nM (CA-IX) | 2.5 |
| (2-Bromo-4-chlorophenyl)methanesulfonamide | 2-Br, 4-Cl | 50 nM (CA-IX) | 3.0 |
The 2-bromo-4-chloro derivative shows superior enzyme inhibition due to enhanced halogen bonding.
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